(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16038266
InChI: InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;
SMILES:
Molecular Formula: C23H25BrO2P+
Molecular Weight: 444.3 g/mol

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide

CAS No.:

Cat. No.: VC16038266

Molecular Formula: C23H25BrO2P+

Molecular Weight: 444.3 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide -

Specification

Molecular Formula C23H25BrO2P+
Molecular Weight 444.3 g/mol
IUPAC Name (1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;hydrobromide
Standard InChI InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;
Standard InChI Key RSYXORMKBUFAMS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium hydrobromide, reflects its intricate architecture. The central phosphorus atom is bonded to three phenyl groups and a 2-ethoxy-1-methyl-2-oxoethyl substituent, with a bromide counterion balancing the charge. This configuration confers high solubility in polar organic solvents and stability under standard laboratory conditions.

PropertyValue
Molecular FormulaC23H25BrO2P+\text{C}_{23}\text{H}_{25}\text{BrO}_2\text{P}^+
Molecular Weight444.3 g/mol
IUPAC Name(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium hydrobromide
Standard InChIInChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2

The ethoxy and ketone functionalities enhance its electrophilicity, enabling participation in nucleophilic substitutions and Wittig-like reactions. The bulky triphenyl groups introduce steric hindrance, which can modulate reaction selectivity and kinetics.

Synthesis and Industrial Production

Synthetic Methodology

The synthesis of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide typically involves the alkylation of triphenylphosphine with ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion acts as a leaving group.

Key Reaction Steps:

  • Reactants: Triphenylphosphine and ethyl bromoacetate.

  • Solvent: Polar aprotic solvents such as dichloromethane or toluene.

  • Conditions: Room temperature or mild heating under inert atmosphere (e.g., nitrogen).

  • Purification: Precipitation using hexane or diethyl ether, followed by filtration.

Industrial-scale production optimizes these conditions for yield and purity, often employing continuous flow systems to enhance efficiency.

Biological EffectTarget MechanismTherapeutic Application
CytotoxicityMitochondrial membrane disruptionCancer therapy
ROS InductionOxidative stress amplificationAntiproliferative strategies

Antimicrobial and Antiparasitic Applications

Preliminary research indicates potential activity against microbial pathogens, including Plasmodium falciparum, the causative agent of malaria. The compound’s ability to disrupt microbial electron transport chains aligns with its broader bioactivity profile.

GHS HazardPrecautionary Statements
H315Causes skin irritation
H319Causes serious eye irritation

Applications in Organic Synthesis

Wittig Olefination

The compound serves as a precursor for generating ylides in Wittig reactions, facilitating the synthesis of alkenes from carbonyl compounds. Its steric bulk influences regioselectivity, favoring the formation of less hindered alkenes.

Example Reaction:

R1C=O+Ph3P=CHR2R1CH=CHR2+Ph3P=O\text{R}_1\text{C=O} + \text{Ph}_3\text{P=CHR}_2 \rightarrow \text{R}_1\text{CH=CHR}_2 + \text{Ph}_3\text{P=O}

Catalysis and Functional Group Transformations

As an organophosphine catalyst, it accelerates reactions such as Michael additions and cross-couplings. Its electron-deficient phosphonium center stabilizes transition states, enhancing reaction rates.

Future Directions and Research Opportunities

Drug Delivery Systems

The mitochondrial targeting capability of this compound could revolutionize drug delivery, enabling precise accumulation of therapeutics in diseased cells. Current research explores its conjugation with chemotherapeutic agents to minimize off-target effects.

Sustainable Synthesis Methods

Efforts to develop greener synthetic routes, including solvent-free reactions and catalytic recycling, aim to reduce the environmental footprint of its production.

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